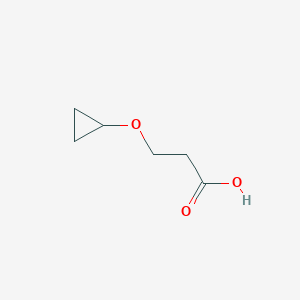

3-Cyclopropoxypropanoic acid

Description

3-Cyclopropoxypropanoic acid is a carboxylic acid derivative featuring a cyclopropoxy group (–O–C₃H₅) attached to the third carbon of a propanoic acid backbone. The cyclopropane ring introduces steric strain and unique electronic effects due to its sp²-hybridized carbon atoms, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-cyclopropyloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)3-4-9-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQUJBWBKNTLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554658-48-8 | |

| Record name | 3-cyclopropoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropanol with a suitable propanoic acid derivative under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acid.

Industrial Production Methods: Industrial production of 3-Cyclopropoxypropanoic acid may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as zinc or palladium can be employed to facilitate the cyclopropanation of propanoic acid derivatives. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 3-Cyclopropoxypropanoic acid can yield alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

3-Cyclopropoxypropanoic acid is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, particularly in the fields of agriculture, pharmacology, and synthetic chemistry, supported by relevant data tables and case studies.

One of the notable applications of 3-cyclopropoxypropanoic acid is in agricultural practices, particularly as a plant growth regulator. Research indicates that derivatives of this compound can enhance crop yield by blocking ethylene production, which is crucial during critical growth stages.

Case Study: Crop Yield Enhancement

A study demonstrated that applying a sodium salt derivative of 3-cyclopropoxypropanoic acid at concentrations of 110 mg/L during the wheat filling stage resulted in yield increases ranging from 3% to 45%, especially under adverse weather conditions . This effect highlights its potential as an innovative tool in crop management.

Pharmacological Applications

In pharmacology, compounds similar to 3-cyclopropoxypropanoic acid have been investigated for their neuroprotective properties. Research into related compounds has shown that they can mitigate oxidative stress and improve neuronal health, suggesting potential for treating neurodegenerative disorders.

Table 2: Neuroprotective Effects of Related Compounds

| Compound | Mechanism of Action | Reference |

|---|---|---|

| Indole-3-propionic acid | Antioxidant, MAO-B inhibition | |

| 5-Methoxy-Indole Carboxylic Acid | Neuroprotection against oxidative stress |

Synthetic Chemistry Applications

The versatility of 3-cyclopropoxypropanoic acid extends to synthetic chemistry, where it serves as an intermediate for synthesizing more complex molecules. Its structure allows for modifications that can lead to the development of novel compounds with varied biological activities.

Synthesis Example

A recent publication highlighted the successful synthesis of derivatives from 3-cyclopropoxypropanoic acid through condensation reactions with other active methylene reagents. These derivatives exhibited promising biological activities, showcasing the compound's utility in drug discovery .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxypropanoic acid involves its interaction with molecular targets through its cyclopropyl and carboxyl functional groups. The cyclopropyl group can engage in ring-opening reactions, while the carboxyl group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Features

The table below compares substituent effects on the propanoic acid backbone:

| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-Cyclopropoxypropanoic acid | –O–C₃H₅ | C₆H₁₀O₃ | 130.14 | Ether-linked cyclopropane, strained ring |

| 3-Phenylpropanoic acid | –C₆H₅ | C₉H₁₀O₂ | 150.18 | Aromatic ring (electron-withdrawing) |

| 3-Cyclopentylpropanoic acid | –C₅H₉ | C₈H₁₄O₂ | 142.20 | Aliphatic cycloalkyl (electron-donating) |

| 3-Amino-3-cyclopropylpropanoic acid | –NH₂, –C₃H₅ | C₆H₁₁NO₂ | 129.16 | Cyclopropane + amino group (basic) |

Key Observations :

- Aromatic vs. Cycloalkyl: 3-Phenylpropanoic acid exhibits stronger electron-withdrawing effects than cyclopentyl, which could increase acidity (lower pKa) .

- Amino Derivatives: The amino group in 3-amino-3-cyclopropylpropanoic acid introduces basicity and hydrogen-bonding capacity, contrasting with the neutral ether group in 3-cyclopropoxypropanoic acid .

Physicochemical Properties

Hypothetical Solubility and Acidity Trends:

| Compound | Predicted pKa* | Solubility in Polar Solvents | Stability Notes |

|---|---|---|---|

| 3-Cyclopropoxypropanoic acid | ~3.8–4.2 | Moderate (ether linkage) | Sensitive to ring-opening reactions |

| 3-Phenylpropanoic acid | ~4.2–4.5 | Low (aromatic hydrophobicity) | Stable under acidic conditions |

| 3-Cyclopentylpropanoic acid | ~4.8–5.2 | Low (alkyl hydrophobicity) | High thermal stability |

*Predicted pKa based on substituent electronic effects. Cyclopropoxy’s electron-withdrawing nature may enhance acidity relative to alkyl groups .

Biological Activity

3-Cyclopropoxypropanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in agricultural applications and possible therapeutic effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Cyclopropoxypropanoic acid is characterized by its cyclopropyl group, which contributes to its unique chemical properties. The molecular formula is , and it is classified as a cyclopropyl-containing carboxylic acid. Its structure can be represented as follows:

Synthesis

The synthesis of 3-cyclopropoxypropanoic acid typically involves the reaction of cyclopropyl derivatives with appropriate carboxylic acids under specific conditions to yield the desired compound. This process is crucial for obtaining high purity and yield, which are essential for biological testing.

1. Ethylene Response Inhibition in Plants

One of the primary biological activities attributed to 3-cyclopropoxypropanoic acid is its role as an ethylene receptor antagonist. Ethylene is a plant hormone that regulates various growth processes, including fruit ripening and leaf abscission. By inhibiting ethylene responses, this compound can enhance the longevity of fruits and vegetables post-harvest.

- Mechanism : The compound acts by blocking ethylene signaling pathways, thereby delaying ripening and senescence in plants. This mechanism has been utilized in agricultural practices to prolong shelf life and maintain quality during storage and transport.

- Case Study : In a study examining the effects of cyclopropene derivatives, including 3-cyclopropoxypropanoic acid, significant improvements in the shelf life of harvested fruits were observed. The application methods included spraying and dipping plants in aqueous solutions containing the compound .

2. Antimicrobial Activity

The antimicrobial properties of 3-cyclopropoxypropanoic acid have also been explored. Preliminary studies indicate that cyclopropyl derivatives can exhibit varying degrees of antibacterial activity against common pathogens.

- Research Findings : In vitro tests have shown that certain concentrations of cyclopropyl derivatives lead to bactericidal effects against bacteria such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) were determined through standard microbiological methods, revealing effective dosages for potential therapeutic applications .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| 3-Cyclopropoxypropanoic Acid | 10.8 | E. coli |

| 3-Cyclopropoxypropanoic Acid | 4.2 | S. aureus |

3. Neuroprotective Effects

Emerging research suggests that compounds similar to 3-cyclopropoxypropanoic acid may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Mechanism : These compounds may mitigate oxidative stress in neuronal cells, which is a key factor in conditions such as Alzheimer’s disease and Parkinson’s disease.

- Case Study : A recent investigation into indole derivatives highlighted their neuroprotective capabilities against oxidative stress-induced cell death. Although not directly tested on 3-cyclopropoxypropanoic acid, the structural similarities suggest potential for similar activities .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-cyclopropoxypropanoic acid in laboratory settings?

- Methodological Answer :

- Use acid-resistant gloves (e.g., nitrile or neoprene) and lab coats to prevent skin contact .

- Work in a fume hood to avoid inhalation of vapors or aerosols, as recommended for structurally similar carboxylic acids .

- In case of accidental exposure, immediately rinse affected skin/eyes with water for ≥15 minutes and seek medical evaluation .

- Store the compound in a cool, dry environment, segregated from incompatible substances like strong bases or oxidizers .

Q. Which spectroscopic techniques are most effective for characterizing 3-cyclopropoxypropanoic acid?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the cyclopropane ring (δ 0.5–1.5 ppm for protons) and propanoic acid backbone .

- IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3300 cm) and cyclopropane C-C vibrations (~1000–1300 cm) .

- HPLC/MS : Validate purity and molecular weight using reverse-phase chromatography with a C18 column and electrospray ionization .

Q. How can researchers synthesize 3-cyclopropoxypropanoic acid with high yield?

- Methodological Answer :

- Step 1 : React cyclopropanol with 3-bromopropanoic acid in a nucleophilic substitution reaction using a base (e.g., KCO) in anhydrous DMF at 80°C for 12 hours .

- Step 2 : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Yield Optimization : Monitor reaction progress by TLC and adjust stoichiometry (1:1.2 molar ratio of cyclopropanol to bromopropanoic acid) .

Advanced Research Questions

Q. How can conflicting spectral data for 3-cyclopropoxypropanoic acid derivatives be resolved?

- Methodological Answer :

- Data Triangulation : Compare NMR/IR results with computational predictions (e.g., DFT simulations) to validate structural assignments .

- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous peaks in crowded spectral regions .

- Collaborative Validation : Cross-check findings with independent labs or public databases (e.g., NIST Chemistry WebBook) .

Q. What experimental strategies can assess the hydrolytic stability of 3-cyclopropoxypropanoic acid under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability Study :

- Prepare buffers (pH 2–9) and incubate the compound at 37°C.

- Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Kinetic Analysis : Calculate half-life () using first-order kinetics and identify degradation products via LC-MS .

- Control Variables : Include antioxidants (e.g., BHT) to isolate oxidation vs. hydrolysis pathways .

Q. How can computational modeling predict the reactivity of 3-cyclopropoxypropanoic acid in enzyme-binding studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carboxylases). Focus on hydrogen bonding with the carboxylic acid group and steric effects from the cyclopropane ring .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability in aqueous vs. lipid environments .

- Validation : Compare predicted binding affinities with experimental SPR or ITC data .

Data Analysis and Interpretation

Table 1 : Key Characterization Data for 3-Cyclopropoxypropanoic Acid

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR | δ 0.98–1.12 (m, cyclopropane H), 2.55 (t, CH) | |

| IR | 1705 cm (C=O stretch) | |

| HPLC (Purity) | >98% (λ = 210 nm) |

Table 2 : Hydrolytic Stability Across pH Values (37°C)

| pH | Half-Life () | Major Degradation Product |

|---|---|---|

| 2 | 120 h | Cyclopropanol |

| 7.4 | 48 h | 3-Hydroxypropanoic acid |

| 9 | 12 h | Cyclopropane dicarboxylate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.